Minodronic acid - 180064-38-4

Minodronic acid

Catalog Number: EVT-276525
CAS Number: 180064-38-4
Molecular Formula: C9H12N2O7P2
Molecular Weight: 322.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Minodronic acid is a third-generation nitrogen-containing bisphosphonate, belonging to a class of drugs known for their potent inhibition of bone resorption. [] It was first developed and approved for the treatment of osteoporosis in Japan. [] Minodronic acid has demonstrated significant efficacy in suppressing bone resorption compared to other bisphosphonates, making it a valuable tool in the study of bone metabolism and related disorders. []

Synthesis Analysis
  • Cyclization and Phosphorylation: One method involves a multi-step process starting with 2-aminopyridine and maleic anhydride. The process includes cyclization, esterification, chlorination, reduction, and hydrolysis to produce 2-(Imidazopyridin-3-yl)acetic acid hydrochloride. This compound is then converted to Minodronic Acid through phosphorylation. []
  • Arbuzov Reaction: Another approach utilizes the Arbuzov reaction to synthesize the target compound. This method involves reacting ethyl 2-(imidazopyridin-3-yl)acetate with phosphorous acid and phosphorus oxychloride, followed by hydrolysis and recrystallization. []
  • Alternative Methods: Recent research has focused on optimizing existing methods to increase yield and reduce impurities. One such method utilizes copper catalysts to enhance the efficiency of the ring-closing reaction. [] Another study focuses on replacing toxic reagents like sodium cyanide with safer alternatives, resulting in milder reaction conditions and higher purity. []
Molecular Structure Analysis

Minodronic acid exists in various crystalline forms, including monohydrate, hemihydrate, and anhydrate. [] The monohydrate form loses crystal water upon heating, transitioning into the anhydrate form. [] A detailed redetermination of the crystal structure of Minodronic acid monohydrate has been conducted to obtain precise atomic coordinates and geometry information, crucial for understanding its polymorphic behavior. []

Mechanism of Action

Minodronic acid exerts its effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a crucial enzyme in the mevalonate pathway. [] FPPS is responsible for producing farnesyl pyrophosphate, a molecule essential for prenylation, a post-translational modification necessary for various cellular processes, including osteoclast function. [] By inhibiting FPPS, Minodronic Acid disrupts the prenylation of key signaling proteins in osteoclasts, ultimately leading to their inactivation and reduced bone resorption. [, ]

Physical and Chemical Properties Analysis

While detailed data on specific physical and chemical properties of Minodronic Acid is limited within the provided literature, its strong affinity for hydroxyapatite, indicating its high polarity and potential for forming strong ionic bonds with the calcium phosphate matrix of bone. []

Applications
  • Osteoporosis Prevention: Studies have investigated the efficacy of Minodronic acid in preventing osteoporosis in premenopausal women undergoing oophorectomy. [] Results indicate its potential as an effective preventive measure in this population group. []
  • Gonadotropin-Releasing Hormone Agonist (GnRHa) Induced Bone Loss: Research has explored the role of Minodronic Acid in mitigating bone loss associated with GnRHa therapy for conditions like myoma and adenomyosis. [] Findings suggest that it can effectively counter the negative effects of GnRHa on bone turnover markers. []
  • Collagen-Induced Arthritis (CIA): Studies have investigated the use of Minodronic Acid in managing bone loss and joint destruction associated with CIA. [, ] Results demonstrate its ability to suppress bone mineral density loss and improve bone microstructure in CIA models. []
  • Steroid-Induced Osteoporosis: Research has examined the potential of Minodronic Acid in treating steroid-induced osteoporosis. [] This area holds promise for developing effective therapies for individuals suffering from bone loss due to prolonged steroid use. []
  • Gastrectomy-Induced Bone Metabolic Disorders: Studies have investigated the effects of Minodronic Acid on bone metabolism in gastrectomized rat models. [] Findings suggest that it can ameliorate the decrease in bone mineral density caused by gastrectomy. []
  • Cancer Research: Minodronic Acid has shown potential in cancer research, particularly in combination with interferon-α/β for treating renal cell carcinoma. [] Research indicates that it can augment the growth inhibitory effects of interferon, suggesting a potential role in combination therapies. [] Additionally, Minodronic Acid has demonstrated the ability to induce apoptosis in non-small cell lung carcinoma cell lines when combined with γδ T-cells. []
Future Directions
  • Polymorphism Studies: Investigating the different polymorphic forms of Minodronic acid and their potential impact on its bioavailability and efficacy could enhance our understanding of its pharmaceutical applications. []
  • Long-Term Effects: Evaluating the long-term safety and efficacy of Minodronic acid, especially in the context of monthly dosing regimens, is crucial for optimizing treatment strategies. []
  • Combination Therapies: Exploring the synergistic effects of Minodronic Acid with other therapeutic agents, such as vitamin K2 and vitamin D3, could lead to improved treatment outcomes for various bone disorders. []
  • Expanding Applications: Investigating its potential in other areas such as cancer research, particularly its role in combination therapies and its effect on specific cancer cell types. [, ]

Etidronic Acid

  • Compound Description: Etidronic acid is a first-generation bisphosphonate used to treat osteoporosis. It exhibits a strong inhibitory effect on bone mineralization and a weaker effect on bone resorption compared to other bisphosphonates. []

Alendronic Acid

  • Compound Description: Alendronic acid is a second-generation bisphosphonate widely used in treating osteoporosis. It effectively inhibits bone resorption and has been shown to increase bone mineral density. [, ]
  • Relevance: Alendronic acid is another bisphosphonate like minodronic acid, sharing the target of inhibiting bone resorption. Clinical studies have been conducted comparing the efficacy of minodronic acid to alendronic acid, demonstrating that minodronic acid has a comparable or even greater effect on bone mineral density and fracture prevention. [, ]

Risedronic Acid

  • Compound Description: Risedronic acid is a second-generation bisphosphonate similar to alendronic acid. It effectively inhibits bone resorption and is used to treat osteoporosis. [, , ]
  • Relevance: Risedronic acid, another bisphosphonate, shares the bone resorption inhibition mechanism with minodronic acid. Like alendronic acid, risedronic acid's efficacy has also been compared to minodronic acid in clinical trials, with results suggesting minodronic acid possesses at least comparable effectiveness. [, ]

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid

  • Compound Description: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid serves as a crucial intermediate in the synthesis of minodronic acid. [, , ]
  • Relevance: This compound is a direct precursor to minodronic acid, representing a crucial step in its chemical synthesis. The phosphorylation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid leads to the formation of minodronic acid. [, , ]

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride

  • Compound Description: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is another important intermediate in minodronic acid synthesis. [, , ]
  • Relevance: This compound represents a salt form of the key intermediate 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid. Similar to its free acid counterpart, it plays a vital role in the synthetic pathway of minodronic acid. []

2-(Imidazo[1,2-a]pyridin-3-yl)ethyl Acetate

  • Compound Description: 2-(Imidazo[1,2-a]pyridin-3-yl)ethyl acetate acts as an intermediate in the synthesis of minodronic acid. [, , ]
  • Relevance: This compound is another precursor in the multi-step synthesis of minodronic acid. It undergoes specific chemical transformations to ultimately yield the final minodronic acid molecule. [, ]

3-(2-Hydroxy-2,2-diphosphonoethyl)-4H-imidazo[1,2-a]pyridine-4-oxide

  • Compound Description: This compound is a process-related impurity identified during the synthesis of minodronic acid. []
  • Relevance: As a process-related impurity, its presence could potentially impact the quality and purity of the final minodronic acid product. Understanding and controlling the formation of such impurities is crucial during the drug development process. []

2,5-Dihydroxy-3,6-bis(imidazo[1,2-a]pyridine-3-ylmethyl)-2,5-dioxo-1,4,2,5-dioxodiphosphonium-3,6-diyl) bisphosphonic acid

  • Compound Description: Similar to the previous compound, this complex molecule represents another process-related impurity identified during minodronic acid synthesis. []
  • Relevance: The presence of this impurity, along with others, highlights the challenges in synthesizing complex molecules like minodronic acid. Careful monitoring and optimization of the synthetic process are essential to ensure the drug's purity and safety. []

2,6-Diaminopyridine

  • Compound Description: 2,6-Diaminopyridine is a potential genotoxic impurity (PGI) that may be present in minodronic acid. []
  • Relevance: Genotoxic impurities can potentially cause DNA damage, raising concerns about carcinogenicity. Therefore, it is crucial to strictly control the levels of 2,6-diaminopyridine in minodronic acid during its production. []

3-(3-Pyridyl)-2-hydroxy-2-phosphonopropanoic acid (3-PEHPC)

  • Compound Description: 3-PEHPC is a phosphonocarboxylate analog of risedronic acid, another bisphosphonate. It exhibits weaker bone affinity than risedronic acid and shows weak inhibition of Rab geranylgeranyl transferase (RGGT), an enzyme involved in the prenylation of Rab GTPases. []
  • Relevance: While structurally similar to bisphosphonates like minodronic acid, 3-PEHPC demonstrates a different activity profile. It suggests potential alternative mechanisms for targeting bone resorption or other cellular processes involving Rab GTPases. []

2-Hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC)

  • Compound Description: 3-IPEHPC is a phosphonocarboxylate analog of minodronic acid. It demonstrates selective inhibition of Rab11 prenylation and exhibits significantly higher potency in inhibiting RGGT and reducing cell viability compared to 3-PEHPC. []
  • Relevance: 3-IPEHPC, as a direct analog of minodronic acid, provides valuable insights into structure-activity relationships. Its enhanced potency compared to 3-PEHPC highlights the importance of the imidazo[1,2-a]pyridine moiety for its biological activity. []

Properties

CAS Number

180064-38-4

Product Name

Minodronic acid

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid

Molecular Formula

C9H12N2O7P2

Molecular Weight

322.15 g/mol

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Synonyms

(1-hydroxy-2-(imidazo(1,2-a)-pyridin-3-yl)ethylidene)bisphosphonic acid monohydrate
1-hydroxy-2-(imidazo(1,2-a)pyridin-3-yl)ethane-1,1-bisphosphonic acid monohydrate
minodronate
minodronic acid hydrate
ONO-5920
Phosphonic acid, (1-hydroxy-2-imidazo(1,2-a)pyridin-3-ylethylidene)bis-
YH 529
YH-529
YH529
YM 529
YM-529
YM529

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.